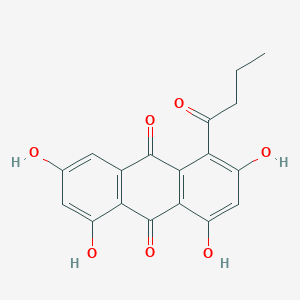
Rhodocomatulin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhodocomatulin is a naturally occurring compound that is found in the marine sponge Rhodocomatula sp. It is a member of the macrolide family of compounds and has been the subject of extensive research due to its potential applications in medicine and biotechnology. Rhodocomatulin has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mechanism Of Action
The mechanism of action of Rhodocomatulin is not well understood. However, several studies have suggested that it may act by inhibiting the activity of enzymes involved in inflammation and cancer. Rhodocomatulin has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical And Physiological Effects
Rhodocomatulin has been found to exhibit a range of biochemical and physiological effects. Several studies have shown that Rhodocomatulin exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Rhodocomatulin has also been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, Rhodocomatulin has been found to exhibit anti-microbial properties by inhibiting the growth of several bacterial and fungal strains.
Advantages And Limitations For Lab Experiments
Rhodocomatulin has several advantages and limitations for lab experiments. One advantage is that it exhibits a range of biological activities, making it a promising candidate for the development of new drugs. Additionally, Rhodocomatulin can be synthesized in the laboratory, allowing for the production of large quantities of this compound. However, one limitation is that the synthesis of Rhodocomatulin is challenging and requires specialized knowledge and equipment. Additionally, the mechanism of action of Rhodocomatulin is not well understood, which makes it difficult to design experiments to study its effects.
Future Directions
Several future directions for the study of Rhodocomatulin can be identified. One direction is to further investigate the mechanism of action of Rhodocomatulin. Understanding how Rhodocomatulin works at the molecular level could lead to the development of more effective drugs. Additionally, more studies are needed to determine the safety and toxicity of Rhodocomatulin in humans. Another direction is to explore the potential applications of Rhodocomatulin in biotechnology. Rhodocomatulin has been shown to exhibit anti-microbial properties, which could be useful in the development of new antibiotics. Finally, further studies are needed to identify new analogs of Rhodocomatulin with improved biological activities.
Synthesis Methods
Rhodocomatulin can be isolated from the marine sponge Rhodocomatula sp. However, the yield of this compound is low, and it is challenging to obtain large quantities of Rhodocomatulin from natural sources. Therefore, several synthetic approaches have been developed to produce Rhodocomatulin in the laboratory. One such method involves the use of a macrolactonization reaction, which involves the cyclization of a linear precursor to form the macrolide ring. This method has been used to produce Rhodocomatulin and its analogs in reasonable quantities.
Scientific Research Applications
Rhodocomatulin has been the subject of extensive research due to its potential applications in medicine and biotechnology. Several studies have shown that Rhodocomatulin exhibits anti-inflammatory, anti-cancer, and anti-microbial properties. These properties make Rhodocomatulin a promising candidate for the development of new drugs to treat various diseases.
properties
CAS RN |
15478-53-2 |
|---|---|
Product Name |
Rhodocomatulin |
Molecular Formula |
C18H14O7 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
1-butanoyl-2,4,5,7-tetrahydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C18H14O7/c1-2-3-9(20)14-11(22)6-12(23)15-16(14)17(24)8-4-7(19)5-10(21)13(8)18(15)25/h4-6,19,21-23H,2-3H2,1H3 |
InChI Key |
YDOUDDYRXBSOFH-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C1=C(C=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3)O)O)O)O |
Canonical SMILES |
CCCC(=O)C1=C(C=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



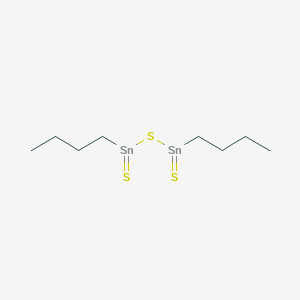
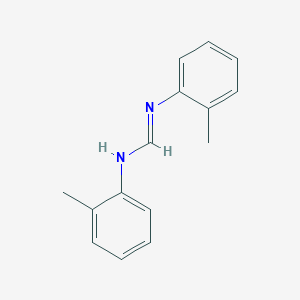
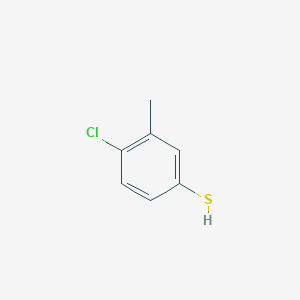
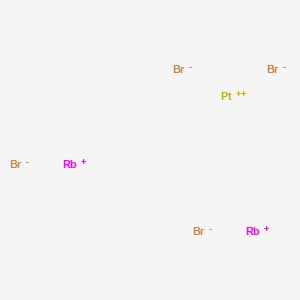
![(1R,3S,4S,5S,8R)-3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol](/img/structure/B96919.png)
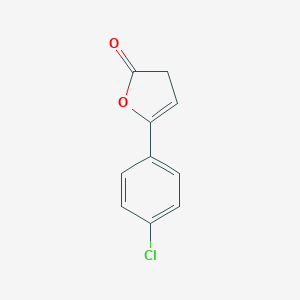
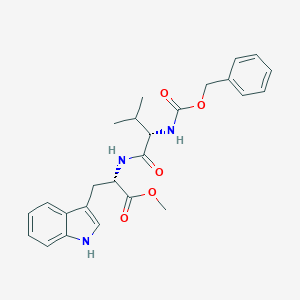
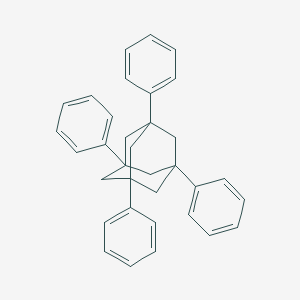
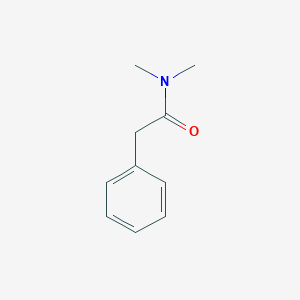
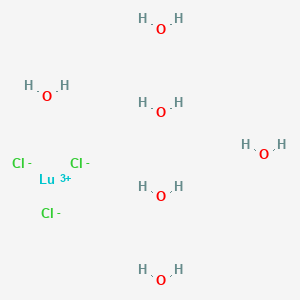
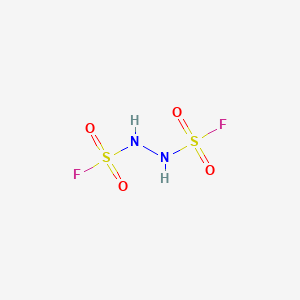
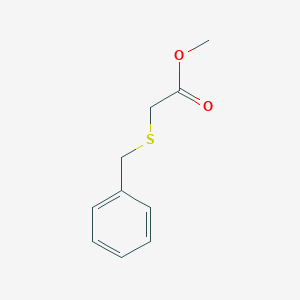
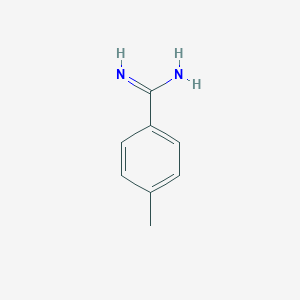
![1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B96937.png)